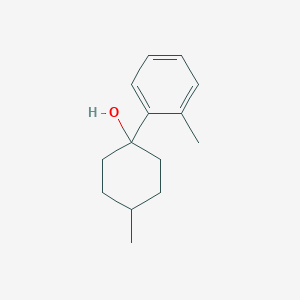
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O. This compound is characterized by a cyclohexane ring substituted with a methyl group and a 2-methylphenyl group. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
- Preparation of 2-methylphenylmagnesium bromide by reacting 2-methylbromobenzene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Grignard reaction is a common method used in laboratories for the synthesis of such compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexanone.
Reduction: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexane.
Substitution: Formation of 4-Methyl-1-(2-methylphenyl)cyclohexyl chloride or bromide.
Applications De Recherche Scientifique
4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is not well-documented. as a tertiary alcohol, it can interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
4-Methylcyclohexanol: A cyclohexane ring with a methyl group and a hydroxyl group.
2-Methylphenylcyclohexanol: A cyclohexane ring with a 2-methylphenyl group and a hydroxyl group.
Uniqueness: 4-Methyl-1-(2-methylphenyl)cyclohexan-1-ol is unique due to the presence of both a methyl group and a 2-methylphenyl group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-methyl-1-(2-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(15,10-8-11)13-6-4-3-5-12(13)2/h3-6,11,15H,7-10H2,1-2H3 |
Clé InChI |
HGURBLZGBWWENV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C2=CC=CC=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13241075.png)
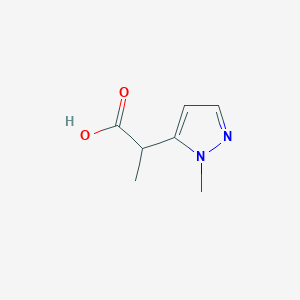
![2-[(Butan-2-yl)amino]-5-fluorobenzonitrile](/img/structure/B13241083.png)
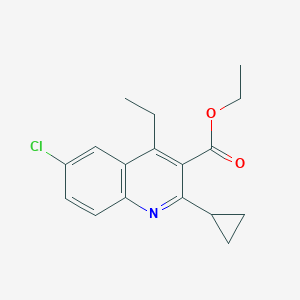
![(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene](/img/structure/B13241093.png)
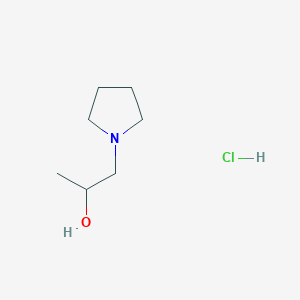
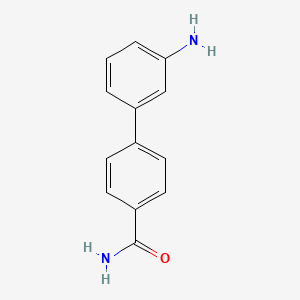
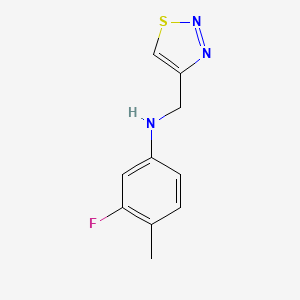
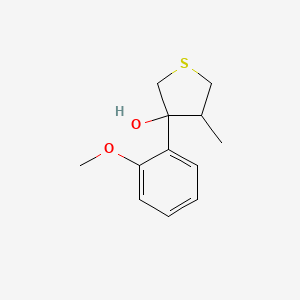
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)
![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)



